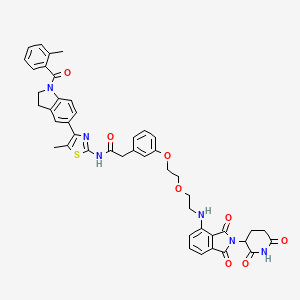

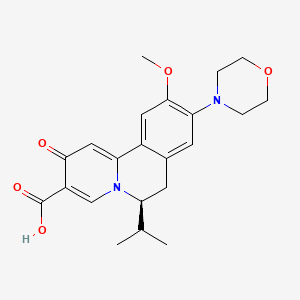

Tubulin/NEDDylation-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tubulin/NEDDylation-IN-1, also known as compound C11, is a dual inhibitor of tubulin (microtubule) and NEDDylation. It exhibits strong anti-proliferative activity, making it a significant compound in cancer research. NEDDylation is a post-translational modification that covalently attaches the ubiquitin-like protein NEDD8 to target proteins, influencing various cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

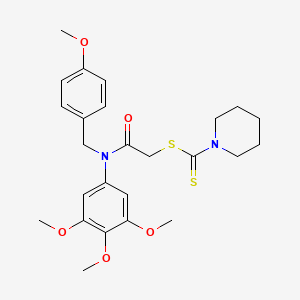

The synthesis of Tubulin/NEDDylation-IN-1 involves the formation of hydrogen bonds with residues of tubulin and E1 NEDD8 activating enzyme (NAE) through methoxy and dithiocarbamate groups. The compound is synthesized in a solid form, with a molecular weight of 504.66 and a formula of C25H32N2O5S2 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is available in various quantities for research purposes, indicating that it can be produced on a larger scale .

Análisis De Reacciones Químicas

Types of Reactions

Tubulin/NEDDylation-IN-1 undergoes several types of reactions, including:

Hydrogen Bond Formation: The methoxy and dithiocarbamate groups form hydrogen bonds with tubulin and E1 NEDD8 activating enzyme residues.

Inhibition of NEDDylation and Microtubule Polymerization: The compound inhibits NEDDylation and microtubule polymerization in an ATP-dependent manner.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include methoxy and dithiocarbamate groups. The reactions typically occur under ATP-dependent conditions .

Major Products Formed

The major products formed from these reactions are the inhibited forms of tubulin and NEDD8-activating enzyme, leading to the suppression of cell proliferation .

Aplicaciones Científicas De Investigación

Tubulin/NEDDylation-IN-1 has a wide range of scientific research applications, including:

Cancer Research: The compound exhibits strong anti-proliferative activity against various cancer cell lines, including HepG2, PC3, and MCF7.

Neurodegenerative Diseases: NEDDylation plays a crucial role in neurodegenerative diseases, and this compound is used to study the effects of NEDDylation inhibition in these conditions.

Mecanismo De Acción

Tubulin/NEDDylation-IN-1 exerts its effects by forming hydrogen bonds with residues of tubulin and E1 NEDD8 activating enzyme through methoxy and dithiocarbamate groups. This interaction inhibits NEDDylation and microtubule polymerization in an ATP-dependent manner . The compound targets the SCF complex, leading to the degradation of specific proteins involved in cell proliferation and migration .

Comparación Con Compuestos Similares

Tubulin/NEDDylation-IN-1 is unique due to its dual inhibitory activity against both tubulin and NEDDylation. Similar compounds include:

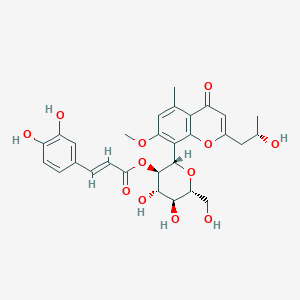

Trimethoxyphenyl Analogues: These compounds also exhibit dual inhibitory activity against tubulin and NEDDylation but may vary in their potency and specific applications.

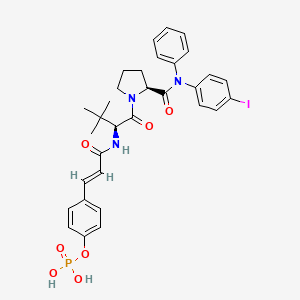

Cinnamyl Piperidine Derivatives: These compounds selectively inhibit the neddylation of gastric cancer cells and promote apoptosis through mitochondrial and Nrf2-Keap1 signaling pathways.

Propiedades

Fórmula molecular |

C25H32N2O5S2 |

|---|---|

Peso molecular |

504.7 g/mol |

Nombre IUPAC |

[2-oxo-2-[3,4,5-trimethoxy-N-[(4-methoxyphenyl)methyl]anilino]ethyl] piperidine-1-carbodithioate |

InChI |

InChI=1S/C25H32N2O5S2/c1-29-20-10-8-18(9-11-20)16-27(19-14-21(30-2)24(32-4)22(15-19)31-3)23(28)17-34-25(33)26-12-6-5-7-13-26/h8-11,14-15H,5-7,12-13,16-17H2,1-4H3 |

Clave InChI |

MVULDWURSNKCBP-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CSC(=S)N3CCCCC3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12374052.png)

![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)